1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
CAS No.: 117408-87-4
Cat. No.: VC20867018
Molecular Formula: C11H13I
Molecular Weight: 272.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117408-87-4 |
|---|---|
| Molecular Formula | C11H13I |
| Molecular Weight | 272.12 g/mol |
| IUPAC Name | 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C11H13I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
| Standard InChI Key | WQVYYDXVVMSGFX-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C2C1)CI |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)CI |
Introduction
Synthesis Methods
Several methods can be employed to synthesize 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene, although specific details are not widely documented. Generally, such compounds are synthesized through reactions involving halogenation or substitution on the tetrahydronaphthalene backbone.
Interaction Studies
Interaction studies involving 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene would focus on its reactivity with nucleophiles and electrophiles. The iodomethyl group facilitates various chemical transformations crucial in synthetic organic chemistry. Detailed interaction studies could provide insights into its mechanism of action and potential applications in medicinal chemistry.
Similar Compounds
Similar compounds to 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene include other halogenated derivatives of tetrahydronaphthalene. These compounds share similar reactivity profiles but may differ in specific applications based on the type of halogen substituent.
| Compound | Halogen Type | Reactivity Level |
|---|---|---|
| 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | Bromine | High |
| 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene | Chlorine | High |
Environmental and Health Considerations
While specific data on 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is limited, its parent compound, 1,2,3,4-tetrahydronaphthalene, has been studied for its environmental and health impacts. Tetrahydronaphthalene is rapidly absorbed and metabolized, with relatively low acute toxicity but potential effects on blood and spleen at higher doses .
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